molecular formula C12H9N3O2S B2948320 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 216507-85-6

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2948320
CAS No.: 216507-85-6
M. Wt: 259.28
InChI Key: NEQNVSVRPNWIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (CAS 216507-85-6) is a high-purity chemical compound supplied for research purposes. This molecule belongs to a class of pyridothiadiazine derivatives that are of significant interest in medicinal chemistry, particularly as structural analogs to known potassium channel openers such as diazoxide and pinacidil . Scientific research indicates that related 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides exhibit a pharmacological profile as classical K(ATP) channel openers, demonstrating clear vasorelaxant properties on vascular smooth muscle cells . This mechanism suggests potential research applications in studying vascular tone and smooth muscle physiology. The core pyridothiadiazine structure is also recognized as an important framework in the development of compounds with anticancer and antibacterial properties, highlighting the versatility of this scaffold in drug discovery efforts . Researchers can utilize this compound as a key intermediate or parent structure for further chemical modification and structure-activity relationship (SAR) studies. Its defined structure, with the molecular formula C12H9N3O2S and a molecular weight of 259.28 g/mol, provides a foundation for synthesizing novel derivatives for various biological investigations . Please note: This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-18(17)10-7-4-8-13-12(10)14-11(15-18)9-5-2-1-3-6-9/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQNVSVRPNWIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide. The reaction is carried out in the presence of heterocyclic methyl carbimidates, which are obtained from heterocyclic carbonitriles . The intermediates formed in this reaction are substituted amidines, which are then cyclized to form the desired thiadiazine 1,1-dioxide in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

1.2. Optimization of Reaction Conditions

  • Method A : Reactions with 2-oxoalkanoic acids require prolonged reflux (50–90 h) in glacial acetic acid .

  • Method B : Use of esters (e.g., ethyl phenylglyoxylate) reduces reaction time to 22–26 h .

2.1. Electrophilic Substitution

The electron-deficient pyridine ring in the thiadiazine system facilitates electrophilic substitution at positions activated by the sulfonyl group. For example:

  • Nitration : Likely occurs at the para position of the phenyl ring under mixed acid conditions.

  • Halogenation : Bromination or chlorination may target the pyridine or phenyl moieties depending on reaction conditions .

2.2. Nucleophilic Attack

The sulfonyl group enhances susceptibility to nucleophilic displacement at the sulfur atom. For instance:

  • Desulfuration : Treatment with reducing agents (e.g., NH3_3/H2_2O) may lead to ring contraction or decomposition, as seen in related 1,3,4-thiadiazines .

2.3. Metal-Catalyzed Cross-Coupling

The phenyl group enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : Arylboronic acids react with halogenated derivatives to introduce substituents at the phenyl ring .

3.1. Acidic Conditions

  • Ring Contraction : In glacial acetic acid or trifluoroacetic acid (TFA), pyridothiadiazines undergo ring contraction to form pyrazole derivatives .

  • Hydrolysis : Prolonged exposure to strong acids may cleave the sulfonyl group, yielding pyridine-3-sulfonamide derivatives .

3.2. Basic Conditions

  • Deprotonation : The NH group in the thiadiazine ring may deprotonate in basic media, enabling alkylation or acylation reactions .

Biological Activity and Derivatization

While not directly studied for 3-phenyl-4H-pyrido[2,3-e] thiadiazine 1,1-dioxide, structurally related compounds exhibit:

  • KATP_\text{ATP}ATP Channel Modulation : Analogues with alkylamino substituents show vasorelaxant properties .

  • Anticancer Activity : Pyridothiadiazine dioxides demonstrate moderate activity against HCT-116, MCF-7, and HeLa cell lines .

Spectroscopic Characterization

Key data for related compounds include:

Spectrum Key Peaks Reference
1^1H-NMRH-7: 9.06–9.25 ppm; H-9: 9.03–9.80 ppm
IRνmax_\text{max} 3543–3417 cm1^{-1} (OH)
MSMolecular ion peak [M+H]+^+ at m/z 197–350

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C (melting point observed for analogues) .

  • Oxidative Stability : The sulfonyl group resists oxidation under mild conditions but may degrade with strong oxidizers.

Hypothetical Reaction Table

Reaction Type Reagents/Conditions Expected Product
Suzuki Coupling Arylboronic acid, Pd(PPh3_3)4_43-(Substituted aryl)-pyridothiadiazine
Nitration HNO3_3/H2_2SO4_43-(4-Nitrophenyl)-pyridothiadiazine
Bromination Br2_2/FeBr3_33-(4-Bromophenyl)-pyridothiadiazine
Desulfuration NH3_3/H2_2O, refluxPyrazole derivative + H2_2S

Scientific Research Applications

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as aldose reductase and PI3Kδ (phosphoinositide 3-kinase delta) . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. The pathways involved include the inhibition of enzyme-mediated reactions that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Key Features :

  • Core Structure : Pyrido[2,3-e] fusion (nitrogen at positions 2 and 3 of pyridine).
  • Functional Groups : Sulfonamide (SO₂), phenyl substituent at C-2.
  • Tautomerism : Predominantly adopts the 4H-form in the solid state, critical for biological interactions .

Comparison with Structural Analogs

Pyrido[4,3-e] vs. Pyrido[2,3-e] Isomers

The position of nitrogen in the pyridine ring significantly impacts pharmacological activity:

Feature Pyrido[2,3-e] Derivatives Pyrido[4,3-e] Derivatives
Core Structure Nitrogen at pyridine positions 2 and 3 Nitrogen at pyridine positions 4 and 3
Biological Activity Vasorelaxant properties (KATP channel opening); poor pancreatic β-cell activity Pancreatic β-cell activity; weaker vascular effects
Example Compound 3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (EC₅₀: 0.3 µM) 3-Alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide (IC₅₀: 8.4 nM for PI3Kδ )
Selectivity High selectivity for vascular smooth muscle over pancreatic tissue Broader enzyme inhibition (e.g., carbonic anhydrase IX )

Benzothiadiazine 1,1-Dioxides

Benzothiadiazines (e.g., diazoxide) are historical benchmarks for cardiovascular and antidiabetic drugs.

Feature Benzothiadiazines Pyrido[2,3-e] Analogues
Core Structure Benzene fused to thiadiazine Pyridine fused to thiadiazine
Activity ATP-sensitive K+ channel opening; antihypertensive effects Enhanced anticancer activity (e.g., renal/lung cancer cell inhibition)
Example Compound Diazoxide (IC₅₀: 120 µM for pancreatic β-cells) 3-Phenyl derivative (compound 18) inhibits cancer cell growth (specific IC₅₀ unreported)
Selectivity Broad-spectrum but limited tissue specificity Moderate selectivity for PI3Kδ over α/β isoforms (e.g., 15b: 21-fold selective )

Key Insight : Pyrido derivatives exhibit improved anticancer profiles but lower potency in enzyme inhibition compared to benzothiadiazines .

Thienothiadiazine 1,1-Dioxides

Thiophene-based analogs demonstrate unique AMPA receptor modulation:

Feature Thienothiadiazines Pyrido[2,3-e] Analogues
Core Structure Thiophene fused to thiadiazine Pyridine fused to thiadiazine
Activity AMPA receptor potentiation; cognitive enhancement at 0.3 mg/kg KATP channel opening; anticancer activity
Example Compound 6-Chloro-4-ethyl-thieno[2,3-e] derivative (24) 3-Phenyl derivative (18)
Advantage Superior blood-brain barrier penetration Broader heterocyclic substituent compatibility

Key Insight: Thienothiadiazines excel in CNS applications, while pyrido derivatives are better suited for peripheral targets .

Pharmacological Data and Structure-Activity Relationships (SAR)

Table 1: Activity Profile of Selected Compounds

Compound Target Activity Potency/EC₅₀ Selectivity
3-Phenyl derivative (18) Anticancer (renal/lung cells) Not reported Moderate over PI3Kα/β
Compound 4d (pyrido[2,3-e]) Vasorelaxation (KATP opening) EC₅₀: 0.3 µM 1400-fold selective over pancreatic
Thieno analog 24 AMPA receptor potentiation Effective at 0.3 mg/kg Cognitive enhancement in vivo

SAR Insights :

  • C-3 Substituents : Phenyl groups enhance lipophilicity, improving membrane permeability for anticancer activity .
  • Electron-Withdrawing Groups : Chlorine at C-7 (e.g., compound 5d) increases vasorelaxant potency .
  • Tautomerism : The 4H-form stabilizes interactions with KATP channels and carbonic anhydrase IX .

Biological Activity

3-Phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, structure-activity relationships, and case studies.

Chemical Structure and Properties

The compound features a pyridine ring fused to a thiadiazine structure with a phenyl group at the 3-position. Its molecular formula is C12H10N4O2S, and it includes two oxygen atoms in the form of a dioxo functional group. The unique arrangement of nitrogen and sulfur atoms within its structure contributes to its distinct biological properties.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Cyclization Reactions : Formation through cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of the phenyl group at the 3-position.
  • Oxidation Reactions : Conversion to the dioxo form.

Potassium Channel Opening Activity

Research indicates that this compound acts as a potassium channel opener. It has been compared to established potassium channel openers like diazoxide and pinacidil. This activity suggests potential therapeutic uses in conditions requiring vascular smooth muscle relaxation and improved insulin secretion from pancreatic beta cells .

Inhibitory Effects on PI3Kδ

Derivatives of this compound have shown inhibitory effects on phosphoinositide 3-kinase delta (PI3Kδ), which is significant for cancer therapy. This selective inhibition indicates that these compounds could be valuable in targeting specific signaling pathways involved in tumor growth .

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound has been explored through various derivatives. A summary table of structurally related compounds with their unique features is provided below:

Compound NameStructureUnique Features
4-Phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxideC12H11N3O2SExhibits different pharmacological profiles; studied for similar activities.
7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochlorideC12H15N5O2SFocused on K(ATP) channel opening; variations in side chain effects on activity.
3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxidesVariesKnown for vasorelaxant properties; different alkyl substitutions lead to varied effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Potassium Channel Opener Evaluation : A study compared various substituted pyridothiadiazines against diazoxide for their ability to open K(ATP) channels in pancreatic tissues. It was found that some derivatives were more potent than diazoxide in inhibiting insulin release .
  • Vasorelaxant Properties : Research indicated that certain derivatives exhibited significant vasorelaxant effects on isolated rat aorta rings. Compounds with specific alkyl side chains demonstrated enhanced activity compared to their counterparts .
  • Pharmacological Profiles : Detailed pharmacological evaluations revealed that modifications in the nitrogen position within the pyridine ring altered tissue selectivity and potency as K(ATP) channel openers .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonamide formation2-Chlorobenzenesulfonamide, MeOH, reflux60-70
CyclizationDBU (equimolar), CH₃CN, 60°C45-50
PhenylationPd(PPh₃)₄, PhB(OH)₂, DMF/H₂O55-65

[Basic] What structural characterization techniques are critical for confirming tautomeric forms?

Answer:

  • X-ray crystallography : Resolves the 4H tautomer (preferred in pyridothiadiazines) by analyzing bond lengths and hydrogen bonding .
  • ¹H/¹³C NMR : Detects tautomer-specific shifts; e.g., 4H forms show distinct NH proton signals at δ 10-12 ppm .
  • IR spectroscopy : Identifies sulfone (S=O) stretching vibrations at 1150-1300 cm⁻¹ .

[Advanced] How does substituent variation at the 3- or 4-position affect biological activity (e.g., KATP/AMPA receptor modulation)?

Answer:
Substituents dictate receptor selectivity and potency:

  • 3-Alkylamino groups : Enhance KATP channel opening (pancreatic selectivity) but reduce AMPA receptor activity. Stereochemistry at the α-carbon (R vs. S) significantly impacts efficacy .
  • 4-Cyclopropyl/allyl groups : Improve AMPA receptor potentiation (EC₅₀ values < 0.3 µM) by enhancing hydrophobic interactions .

Q. Table 2: Substituent Effects on Receptor Activity

CompoundSubstituentEC₅₀ (AMPA)KATP Activation (%)Reference
BPAM3954-Cyclopropyl0.24 µM15
BPAM3074-Allyl0.18 µM10
BPDZ443-(tert-Butyl)N/A85

[Advanced] How can researchers resolve contradictory data in antimicrobial or antitumor assays?

Answer:

  • Standardize protocols : Use consistent MIC determination methods (e.g., microdilution vs. tube dilution) to minimize variability .
  • Cross-validate strains : Test against M. tuberculosis H37Rv (high sensitivity) and clinical isolates (e.g., Spec. 192) to confirm broad-spectrum activity .
  • Control redox conditions : Sulfone stability under assay conditions (e.g., pH, temperature) may alter results; monitor via HPLC .

[Advanced] What strategies optimize regioselectivity in electrophilic substitution reactions?

Answer:

  • Electronic tuning : Electron-withdrawing groups (e.g., Cl) at the pyridine C4 position direct substitution to C3/C5 sites .
  • Steric hindrance : Bulky substituents (e.g., 3-methoxybenzyl) favor para-substitution on phenyl rings .
  • Catalytic control : Use Pd catalysts for Suzuki coupling to selectively install aryl groups .

[Basic] What in vitro assays are recommended for initial biological screening?

Answer:

  • Antimicrobial : Twofold serial dilution for MIC determination against M. tuberculosis and S. aureus .
  • Antitumor : MTT assay on cancer cell lines (e.g., HCT-116) at 10-100 µM concentrations .
  • Receptor modulation : Electrophysiology (patch-clamp) for AMPA/KAR activity in HEK293 cells .

[Advanced] How does tautomerism impact crystallographic data interpretation?

Answer:

  • 4H vs. 2H tautomers : X-ray data reveal longer N–S bonds (~1.65 Å) in 4H forms, confirming sulfonamide resonance stabilization .
  • Hydrate formation : Crystallize compounds in aqueous methanol to stabilize tautomers (e.g., monohydrate forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.